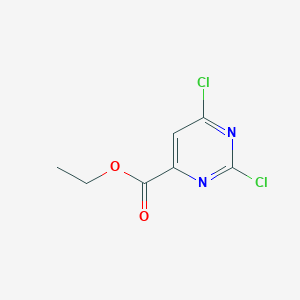

Ethyl 2,6-dichloropyrimidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-6(12)4-3-5(8)11-7(9)10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGMTVJJQHIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537455 | |

| Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18127-43-0 | |

| Record name | Ethyl 2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Introduction: The Strategic Importance of Ethyl 2,6-dichloropyrimidine-4-carboxylate

This compound is a pivotal building block in contemporary drug discovery and development. Its di-chloropyrimidine core, functionalized with a reactive carboxylate group, serves as a versatile scaffold for the synthesis of a diverse array of complex molecules with significant therapeutic potential. Pyrimidine derivatives are integral to numerous biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of chlorine atoms at the 2 and 6 positions provides reactive sites for nucleophilic substitution, enabling medicinal chemists to introduce a variety of functional groups and modulate the pharmacological profile of the resulting molecules. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, starting from the readily available precursor, orotic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present relevant characterization data.

Overall Synthesis Pathway

The synthesis of this compound from orotic acid is a two-step process. The first step involves the chlorination of orotic acid to the key intermediate, 2,6-dichloropyrimidine-4-carbonyl chloride. This is followed by the esterification of the acid chloride with ethanol to yield the final product.

Caption: Overall two-step synthesis of this compound from orotic acid.

Part 1: Chlorination of Orotic Acid to 2,6-Dichloropyrimidine-4-carbonyl chloride

The initial and critical step in this synthesis is the conversion of the dihydroxy pyrimidine ring of orotic acid into a dichloro pyrimidine structure, along with the transformation of the carboxylic acid to an acid chloride. This is achieved through the use of a potent chlorinating agent, phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base which acts as a scavenger for the hydrogen chloride gas produced during the reaction.[4]

Reaction Mechanism

The chlorination of orotic acid with phosphorus oxychloride is a complex process that involves several key transformations. The dihydroxy pyrimidine exists in tautomeric equilibrium with its diketo form (uracil). The reaction proceeds through the activation of the carbonyl groups by POCl₃, followed by nucleophilic attack by chloride ions. The carboxylic acid is simultaneously converted to the acid chloride.

Caption: Simplified mechanism of the chlorination of orotic acid using POCl₃.

Experimental Protocol

Materials:

-

Orotic acid monohydrate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Hexane

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry reaction flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate.

-

Carefully add phosphorus oxychloride to the flask, followed by a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to 110°C and maintain this temperature with stirring overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

With vigorous stirring, add hexane to the cooled dark reaction mixture to precipitate the product.

-

Separate the hexane layer and wash it successively with deionized water and saturated saline solution.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain 2,6-dichloropyrimidine-4-carbonyl chloride as a light yellow liquid.[4]

Safety Precautions: Phosphorus oxychloride is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of excess POCl₃ is highly exothermic and releases HCl gas.

Part 2: Esterification of 2,6-Dichloropyrimidine-4-carbonyl chloride

The final step in the synthesis is the esterification of the 2,6-dichloropyrimidine-4-carbonyl chloride intermediate with ethanol. This is a standard conversion of an acid chloride to an ester.

Reaction Mechanism

The esterification proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the ethyl ester.

Sources

Physicochemical properties of Ethyl 2,6-dichloropyrimidine-4-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2,6-dichloropyrimidine-4-carboxylate

Introduction

This compound is a halogenated pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a multifunctional molecule, it features an electron-deficient aromatic core, two reactive chlorine substituents, and an ethyl ester group. These features make it a versatile synthetic building block for the development of novel therapeutic agents and functional materials. The strategic placement of the chloro- and carboxylate- groups on the pyrimidine ring dictates its reactivity and physicochemical profile, making a thorough understanding of these properties essential for its effective application.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its chemical identity, analytical characterization, safety, and handling. Given that consolidated data for this specific isomer is sparse, this document synthesizes information from its parent acid, other esters, and positional isomers to provide a robust and scientifically grounded profile.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its structure and unique identifiers. The arrangement of atoms and functional groups in this compound is the primary determinant of its chemical behavior.

-

IUPAC Name: this compound

-

Synonyms: 2,6-Dichloropyrimidine-4-carboxylic acid ethyl ester

-

CAS Number: While a specific CAS number for this ethyl ester is not consistently cited, the parent acid, 2,6-Dichloropyrimidine-4-carboxylic acid, is registered under CAS Number 16492-28-7.[4] The closely related methyl ester is identified by CAS 6299-85-0.[5]

The molecular structure, depicted below, consists of a central pyrimidine ring substituted at positions 2 and 6 with chlorine atoms and at position 4 with an ethyl carboxylate group.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of the compound are critical for predicting its behavior in various systems, including solubility, stability, and reactivity. The data below is a combination of reported values for close isomers and calculated predictions.

| Property | Value / Observation | Source / Justification |

| Appearance | White to off-white crystalline solid or powder. | [6] (Based on isomer) |

| Melting Point | 34 - 38 °C | [6] (Reported for Ethyl 2,4-dichloropyrimidine-5-carboxylate) |

| Boiling Point | ~321.5 ± 37.0 °C at 760 mmHg | [3] (Predicted for Ethyl 5,6-dichloropyrimidine-4-carboxylate) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). The presence of the ester group and chlorine atoms suggests limited solubility in water but good solubility in many organic solvents. | General chemical principles. |

| Calculated LogP | 1.96 | [2] (For isomer Ethyl 5,6-dichloropyrimidine-4-carboxylate) |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [2] (For isomer Ethyl 5,6-dichloropyrimidine-4-carboxylate) |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Analytical Characterization Workflow

Confirming the identity and purity of this compound requires a multi-technique analytical approach. Each method provides complementary information that, when combined, validates the molecular structure.

Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Pyrimidine Proton (H-5): A singlet peak is anticipated for the lone proton on the pyrimidine ring. Its chemical shift would be downfield due to the deshielding effects of the electronegative nitrogen atoms and chlorine atoms.

-

Ethyl Group: A characteristic ethyl pattern consisting of a quartet (for the -CH₂- group) coupled to a triplet (for the -CH₃- group) will be observed. The quartet will be further downfield than the triplet due to its proximity to the ester oxygen.[7]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbons bonded to chlorine (C2, C6) and nitrogen will be significantly downfield.

-

Ester Group: The carbonyl carbon (-C=O) will appear as a highly deshielded signal (typically >160 ppm). The two carbons of the ethyl group (-OCH₂CH₃) will also be present in the aliphatic region of the spectrum.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition.

-

Molecular Ion Peak: The key diagnostic feature for this compound is the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms, a distinctive cluster of peaks will be observed:

-

[M]⁺: Corresponding to the molecule with two ³⁵Cl isotopes.

-

[M+2]⁺: Corresponding to one ³⁵Cl and one ³⁷Cl.

-

[M+4]⁺: Corresponding to two ³⁷Cl isotopes. The expected intensity ratio of these peaks is approximately 9:6:1 , which is a definitive signature for a dichlorinated compound.[7]

-

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will indicate the vibrations of the pyrimidine ring.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the two electron-withdrawing chlorine atoms.

Caption: Reactivity map showing primary sites for nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are excellent leaving groups and are highly activated towards substitution by nucleophiles. This is the most important reaction pathway for this class of compounds.[8]

-

Causality: The pyrimidine nitrogens act as electron sinks, stabilizing the negative charge of the Meisenheimer complex intermediate formed during the SₙAr reaction. This makes the substitution reaction kinetically favorable.

-

Applications: This reactivity allows for the straightforward introduction of various functional groups, such as amines, thiols, and alkoxides, by reacting the compound with the corresponding nucleophile.[1] This is a cornerstone of its utility in building diverse molecular libraries for drug discovery.

-

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,6-dichloropyrimidine-4-carboxylic acid.[1] This carboxylic acid can then be used in standard amide bond-forming reactions or other carboxylate chemistry.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The hazard profile is based on data from closely related dichloropyrimidine analogs.

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][9][10]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[9][11]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[9][11]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[9][12]

-

Recommended Laboratory Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.[13][14]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11][13]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][13] Recommended storage temperature is often 2-8°C to ensure long-term stability.[1][6]

-

First Aid:

Conclusion

This compound is a valuable reagent in synthetic organic chemistry. Its physicochemical profile is characterized by a moderate molecular weight, predicted crystallinity at room temperature, and solubility in common organic solvents. The key to its utility lies in its predictable reactivity, where the two chlorine atoms serve as handles for facile nucleophilic aromatic substitution, allowing for molecular elaboration. Analytical characterization is straightforward, relying on a combination of NMR, MS, and IR spectroscopy, with the isotopic pattern in mass spectrometry providing a particularly definitive signature. Adherence to standard safety protocols for irritant and acutely toxic chemicals is mandatory for its handling. This guide provides the foundational knowledge required for the safe and effective use of this compound in research and development endeavors.

References

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 1097250-57-1 | Ethyl 5,6-dichloropyrimidine-4-carboxylate - Synblock [synblock.com]

- 4. 16492-28-7|2,6-Dichloropyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 6299-85-0|Mthis compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.se [fishersci.se]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Dichloropyrimidine Carboxylate Building Blocks in Chemical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core and a Note on Isomeric Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry and materials science, forming the central scaffold of countless therapeutic agents and functional materials. Its nitrogen-rich, electron-deficient nature makes it a prime candidate for functionalization, particularly through nucleophilic aromatic substitution (SNAr) reactions. Among the most versatile building blocks are the dichloropyrimidine carboxylates, which offer multiple reaction handles for constructing complex molecular architectures.

This guide focuses on Ethyl 2,6-dichloropyrimidine-4-carboxylate . It is crucial, however, to address a common point of ambiguity from the outset. In chemical databases and commercial availability, the isomeric Ethyl 2,4-dichloropyrimidine-5-carboxylate is significantly more prevalent and extensively documented. To provide a thorough and practical resource, this document will detail the specific properties of the requested 2,6-dichloro isomer and provide a comparative analysis with its more common 2,4-dichloro counterpart, focusing on the reactivity principles that guide their application in synthesis.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is paramount for reproducibility in research and development. The table below summarizes the key identifiers and physical properties for this compound and its close relatives.

| Property | This compound | Mthis compound | 2,6-Dichloropyrimidine-4-carboxylic acid | Ethyl 2,4-dichloropyrimidine-5-carboxylate |

| CAS Number | 18127-43-0[1] | 6299-85-0[2][3] | 16492-28-7[4][5] | 51940-64-8[6] |

| Molecular Formula | C₇H₆Cl₂N₂O₂[1] | C₆H₄Cl₂N₂O₂[2] | C₅H₂Cl₂N₂O₂[4][5] | C₇H₆Cl₂N₂O₂[6] |

| Molecular Weight | 221.04 g/mol [1] | 207.01 g/mol [2] | 192.98 g/mol [5] | 221.04 g/mol [6] |

| Synonyms | N/A | Methyl 2,4-dichloropyrimidine-6-carboxylate | 2,4-dichloropyrimidin-6-yl carboxylic acid[5] | 2,4-Dichloropyrimidine-5-carboxylic Acid Ethyl Ester[6] |

| Physical State | Solid (inferred) | White to light yellow powder/crystal | Solid | White to almost white powder to lump[7] |

| Melting Point | Not specified | 54.0 to 59.0 °C | 90 °C[4] | 34.0 to 38.0 °C[7] |

| Storage | Inert atmosphere, 2-8°C[1] | Inert atmosphere, 2-8°C[3] | Store at < -15°C[4] | Refrigerated (0-10°C), under inert gas[7] |

Below is the chemical structure for the primary topic of this guide.

Caption: Structure of this compound

Section 2: Synthesis and Reactivity Principles

General Synthetic Approach

The synthesis of ethyl dichloropyrimidine carboxylates typically follows a logical sequence involving ring formation followed by chlorination and esterification, though the order of the final two steps can vary. A common pathway begins with a dihydroxypyrimidine precursor, which is then subjected to a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the hydroxyl groups to chlorides. The carboxylic acid moiety can then be esterified.

Alternatively, the parent carboxylic acid can be synthesized and subsequently esterified. Standard esterification conditions, such as reaction with ethanol in the presence of a catalytic amount of strong acid, can be employed. For more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) provide a milder alternative.[8]

Caption: Conceptual workflow for the synthesis of the target compound.

The Critical Role of Regioselectivity in SNAr Reactions

For drug development professionals, understanding the reactivity of the chloro-substituents is the most critical aspect of using these scaffolds. The two chlorine atoms are leaving groups for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.). The key difference between the 2,6-dichloro and 2,4-dichloro isomers lies in their regioselectivity.

-

2,6-Dichloropyrimidines : In this symmetrical arrangement, the chlorine atoms at the C2 and C6 positions are electronically equivalent. Therefore, the initial monosubstitution with a nucleophile will yield a single, predictable product. This simplifies the initial diversification step, as no isomeric mixture is formed.

-

2,4-Dichloropyrimidines : This isomer presents a more complex scenario. The C4 and C2 positions are not equivalent. Decades of research in heterocyclic chemistry have established that the C4 position is generally more reactive towards nucleophiles than the C2 position.[9][10][11] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, allowing for delocalization onto the pyridine-like nitrogen at position 1. While C4-selectivity is the general rule, this can be influenced by the solvent, the nature of the nucleophile, and the presence of other substituents on the ring.[12] Under certain conditions, such as specific palladium-catalyzed cross-coupling reactions, this selectivity can even be inverted to favor the C2 position.[9]

This differential reactivity is a powerful tool. It allows for the sequential and regioselective introduction of two different nucleophiles, creating a highly diverse library of compounds from a single starting material.

Section 3: Applications in Medicinal Chemistry and Agrochemicals

Dichloropyrimidine carboxylates are not typically active pharmaceutical ingredients (APIs) themselves. Instead, they are considered "privileged scaffolds"—molecular frameworks that are repeatedly found in biologically active compounds. Their value lies in their ability to serve as a rigid core for orienting various functional groups in three-dimensional space.

The primary application is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[4] The two chlorine atoms provide anchor points for diversification, allowing chemists to systematically probe the structure-activity relationship (SAR) of a compound series.

Caption: Use as a core scaffold for generating diverse chemical libraries.

For example, studies on related dichloropyrimidine structures have led to the development of compounds with potent anti-tubercular properties. In these studies, the chlorine atoms are displaced by various amines to create a library of aminopyrimidine derivatives, which are then tested for biological activity.

Section 4: Safety, Handling, and Storage

Working with halogenated heterocyclic compounds requires strict adherence to safety protocols. Based on data for closely related dichloropyrimidine carboxylates, the following hazards and precautions should be noted.

Hazard Profile Summary:

-

Respiratory Irritation: May cause respiratory irritation (H335).

-

Acute Toxicity: May be harmful if swallowed (H302).

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.

-

Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved respirator.

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperatures are typically refrigerated (2-8°C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The compound is likely moisture-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]

Conclusion

This compound and its isomers are powerful and versatile building blocks for chemical synthesis. While the 2,6-dichloro isomer offers straightforward, symmetrical reactivity for initial substitutions, the more common 2,4-dichloro isomer provides an opportunity for sequential, regioselective functionalization, making it a workhorse in the construction of compound libraries for drug discovery and agrochemical research. A thorough understanding of the principles of reactivity, combined with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic potential of these important heterocyclic scaffolds.

References

- TCI Chemicals. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8.

- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: Methyl 2,4-dichloropyrimidine-6-carboxylate, 98%.

- Benchchem. (n.d.). Ethyl 5,6-dichloropyrimidine-4-carboxylate | 1097250-57-1.

- ChemScene. (n.d.). 6299-85-0 | Mthis compound.

- Echemi. (n.d.). 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester Safety Data Sheets.

- Biosynth. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | FD147587.

- Chemenu. (n.d.). cas 1097250-57-1|| where to buy ethyl 5,6-dichloropyrimidine-4-carboxylate.

- Benchchem. (n.d.). Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8.

- BLD Pharm. (n.d.). 18127-43-0|this compound.

- TCI Chemicals. (n.d.). Methyl 2,4-Dichloropyrimidine-6-carboxylate 6299-85-0.

- ChemScene. (n.d.). Mthis compound | 6299-85-0.

- PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid.

- University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from University of Johannesburg repository.

- BLD Pharm. (n.d.). 6299-85-0|Mthis compound.

- Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Synblock. (n.d.). CAS 1097250-57-1 | Ethyl 5,6-dichloropyrimidine-4-carboxylate.

- ChemicalBook. (2025, July 16). ethyl 5,6-dichloropyriMidine-4-carboxylate | 1097250-57-1.

- TCI Chemicals. (n.d.). Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8.

- PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530.

- Thieme. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- ResearchGate. (2025, August 6). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid.

- ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.

- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

Sources

- 1. 18127-43-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 6299-85-0|Mthis compound|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. watson-int.com [watson-int.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. wuxibiology.com [wuxibiology.com]

- 13. 6299-85-0 | Mthis compound - AiFChem [aifchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,6-dichloropyrimidine-4-carboxylate

This document provides an in-depth analysis of the spectroscopic data for Ethyl 2,6-dichloropyrimidine-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. As a substituted pyrimidine, its structural elucidation is paramount for understanding its reactivity and potential as a building block in the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl carboxylate group at position 4. The presence of electronegative chlorine atoms and the ester functionality significantly influences the electronic environment of the pyrimidine ring, which is reflected in its spectroscopic signatures.

Molecular Formula: C₇H₆Cl₂N₂O₂

Molecular Weight: 221.04 g/mol

The following sections will delve into the specific details of each spectroscopic technique, providing both predicted data and analysis based on established principles of spectroscopy and comparison with related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this specific compound in publicly accessible databases, the following NMR data are predicted using advanced computational algorithms. These predictions provide a reliable estimation of the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone aromatic proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 1H | H-5 |

| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.3 - 1.4 | Triplet | 3H | -OCH₂CH₃ |

Note: Predicted values are based on standard chemical shift increments and computational models.

Expert Interpretation:

-

Aromatic Proton (H-5): The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region (~8.5 - 8.7 ppm). Its significant deshielding is a direct consequence of the electron-withdrawing effects of the two adjacent nitrogen atoms and the two chlorine atoms in the ring.

-

Ethyl Group: The ethyl ester protons will present as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are adjacent to the electron-withdrawing oxygen atom, causing them to resonate at a lower field (~4.4 - 4.5 ppm) as a quartet due to coupling with the methyl protons. The terminal methyl protons (-OCH₂CH₃) will appear as a triplet at a higher field (~1.3 - 1.4 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are detailed below.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~162 | C-2, C-6 |

| ~155 | C-4 |

| ~120 | C-5 |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values are based on established ¹³C NMR chemical shift prediction algorithms.

Expert Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift (~165 ppm) due to its sp² hybridization and the direct attachment of two oxygen atoms.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The carbons bearing the chlorine atoms (C-2 and C-6) are expected to be significantly deshielded (~162 ppm). The carbon attached to the ester group (C-4) will also be in a similar region (~155 ppm). The carbon atom bearing the lone proton (C-5) will be the most shielded of the ring carbons (~120 ppm).

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) will be observed around ~63 ppm, while the methyl carbon (-OCH₂CH₃) will appear at a much higher field, around ~14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected characteristic IR absorption bands for this compound are based on the functional groups present and data from similar compounds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1730 - 1715 | Strong | C=O stretching (ester) |

| ~1570 - 1450 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1250 - 1000 | Strong | C-O stretching (ester) and C-Cl stretching |

Expert Interpretation:

-

C=O Stretch: A strong absorption band in the region of 1730-1715 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to appear in the 1570-1450 cm⁻¹ region.

-

C-O and C-Cl Stretches: Strong bands in the fingerprint region (1250-1000 cm⁻¹) will correspond to the C-O stretching of the ester and the C-Cl stretching vibrations.

-

C-H Stretches: Weaker absorptions above 3000 cm⁻¹ are attributed to the aromatic C-H stretch, while the aliphatic C-H stretches of the ethyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The analysis of the mass spectrum allows for the confirmation of the molecular formula and can provide structural clues.

Predicted Mass Spectrum Analysis:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

-

M⁺: (containing two ³⁵Cl atoms) at m/z = 220

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z = 222

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z = 224 The relative intensities of these peaks are expected to be approximately 9:6:1, which is a hallmark of a molecule containing two chlorine atoms.

-

-

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through the loss of the ethoxy group or the entire ester functionality.

-

Loss of Ethoxy Radical (-•OCH₂CH₃): A fragment corresponding to the loss of an ethoxy radical (45 Da) would result in a peak at m/z = 175 (for the species with two ³⁵Cl atoms).

-

Loss of Ethyl Group (-CH₂CH₃): Loss of the ethyl radical (29 Da) would lead to a fragment at m/z = 191.

-

Loss of CO₂Et: Cleavage of the entire ester group would give a fragment corresponding to the 2,6-dichloropyrimidine cation.

-

Diagram 1: Proposed Fragmentation Pathway

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

For researchers wishing to acquire experimental data, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is typically used for LC-MS.

Diagram 2: General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a comprehensive understanding of its molecular structure. The predicted NMR, IR, and MS data offer a solid foundation for its identification and analysis in various research and development settings. While experimental data remains the gold standard, the predictive and comparative analyses presented here serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

A Technical Guide to Determining the Solubility of Ethyl 2,6-Dichloropyrimidine-4-carboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on understanding and determining the solubility of ethyl 2,6-dichloropyrimidine-4-carboxylate (CAS No. 1097250-57-1) in common organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on empowering the researcher with the foundational knowledge and detailed methodologies required to generate this critical data. We delve into the physicochemical properties of dichloropyrimidine derivatives, provide a step-by-step experimental protocol for the universally recognized isothermal shake-flask method, and detail the principles of analytical quantification using High-Performance Liquid Chromatography (HPLC). This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and self-validating approach to solubility determination.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents. The two chlorine atoms on the pyrimidine ring are reactive sites, amenable to nucleophilic substitution, allowing for the introduction of diverse functional groups.

The solubility of a compound is a critical physicochemical property that governs its utility in nearly every stage of the drug discovery and development process. From the selection of an appropriate solvent for a chemical reaction to the purification of the final product and the formulation of a drug substance, a thorough understanding of solubility is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and low bioavailability of the final active pharmaceutical ingredient (API). Therefore, the ability to accurately determine the solubility of key intermediates like this compound is a fundamental requirement for efficient and successful research and development.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is not extensively documented, we can infer its likely behavior by examining its structure and the properties of related dichloropyrimidine isomers.

Key Physicochemical Properties:

| Property | Value/Information | Reference |

| CAS Number | 1097250-57-1 | [1][2][3][4] |

| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 221.04 g/mol | [1][3] |

| Appearance | Likely a white to off-white crystalline solid | Inferred |

| Boiling Point | 321.5 ± 37.0 °C at 760 mmHg | [2] |

| Storage | 2-8°C, sealed and dry | [1][2][4] |

The solubility of a molecule is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of this compound contains both polar (the ester and pyrimidine nitrogen atoms) and nonpolar (the ethyl group and the chlorinated ring) features, suggesting it will exhibit a range of solubilities in different organic solvents.

-

Polarity: The presence of two nitrogen atoms and two oxygen atoms in the ester group introduces polarity and the potential for hydrogen bonding with protic solvents.

-

Chlorine Atoms: The two chlorine atoms increase the molecular weight and contribute to its overall lipophilicity, which may enhance solubility in nonpolar or moderately polar solvents.

-

Crystal Lattice Energy: As a crystalline solid, the energy required to break the crystal lattice will also play a significant role in the dissolution process.

Quantitative Solubility Profile

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |

| Methanol | 32.7 | 25 | |

| Ethanol | 24.5 | 25 | |

| Acetone | 20.7 | 25 | |

| Acetonitrile | 37.5 | 25 | |

| Ethyl Acetate | 6.0 | 25 | |

| Dichloromethane | 8.9 | 25 | |

| Tetrahydrofuran (THF) | 7.5 | 25 | |

| N,N-Dimethylformamide (DMF) | 36.7 | 25 | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 25 | |

| Toluene | 2.4 | 25 | |

| Hexane | 1.9 | 25 |

Standard Methodology for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and reproducibility.[5] The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium saturation is achieved.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study may be necessary to determine the optimal equilibration time for this specific compound-solvent system.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis and Calculation:

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC (see Section 5.0).

-

Account for the dilution factor to calculate the concentration of the original saturated solution. This concentration represents the solubility of the compound in the specific solvent at the given temperature.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of a solute in a solution. For pyrimidine derivatives, reversed-phase HPLC is typically the method of choice.

Principles of HPLC Quantification

A solution of the analyte is injected into the HPLC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A detector (e.g., UV-Vis) measures the analyte as it elutes from the column, producing a peak. The area of this peak is directly proportional to the concentration of the analyte. By running a series of standards of known concentration, a calibration curve can be constructed to accurately determine the concentration of the unknown sample.

General HPLC Method for Pyrimidine Derivatives

While the specific HPLC method for this compound must be developed and validated, the following parameters provide a good starting point:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (λmax), which would need to be determined experimentally (a related compound, 2,5-dichloropyrimidine, has a λmax of 268 nm in ethanol).[5]

-

Column Temperature: 25-30°C.

-

Injection Volume: 10 µL.

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable and trustworthy results.

Interpretation and Practical Implications

The solubility data generated through these methods will provide invaluable insights for the research and development process:

-

Reaction Chemistry: The data will inform the choice of solvent to ensure complete dissolution of reactants, which can significantly impact reaction rates and yields.

-

Purification: Knowledge of the solubility profile is essential for developing effective crystallization procedures for purification. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for recrystallization.

-

Formulation Development: For compounds intended for biological testing or as final drug products, solubility in various pharmaceutically acceptable solvents is a key determinant of potential formulation strategies and bioavailability.

Conclusion

While a pre-existing, comprehensive solubility profile for this compound is not widely available, this guide provides the necessary tools and knowledge for researchers to independently and accurately determine this vital parameter. By combining a robust experimental methodology like the isothermal shake-flask method with a precise analytical technique such as HPLC, scientists can generate the reliable solubility data needed to accelerate their research, optimize processes, and make informed decisions in the development of new chemical entities.

References

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]

Sources

Starting materials for Ethyl 2,6-dichloropyrimidine-4-carboxylate synthesis

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways leading to this compound, a key heterocyclic building block. As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, justify methodological choices, and provide a practical framework for laboratory synthesis.

Introduction: Strategic Importance of a Substituted Pyrimidine

This compound is a valuable intermediate in medicinal chemistry and materials science. The pyrimidine core is a foundational scaffold in numerous pharmaceuticals, including antiviral and anticancer agents.[1] The specific arrangement of two reactive chlorine atoms at the C2 and C6 positions, combined with a stable ethyl ester at C4, offers a versatile platform for sequential and regioselective nucleophilic substitution reactions. This allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

The primary synthetic challenge lies in the efficient and regioselective construction of the polysubstituted pyrimidine ring. The most logical and field-proven approach involves a two-stage process: first, the formation of a dihydroxy pyrimidine intermediate through a cyclocondensation reaction, followed by a robust chlorination step. This guide will focus on this primary pathway, detailing the critical parameters and chemical reasoning at each stage.

Retrosynthetic Analysis and Core Synthetic Strategy

A retrosynthetic approach reveals the most logical bond disconnections and identifies the optimal starting materials. The target molecule is disconnected at the C-Cl bonds, pointing to a key dihydroxypyrimidine intermediate. This intermediate is then broken down via the C-N bonds of the heterocyclic ring, revealing a C4 dicarbonyl compound and urea as the foundational starting materials.

Caption: Retrosynthetic analysis of the target compound.

This analysis establishes a clear and efficient forward synthetic plan:

-

Step 1: Cyclocondensation: Synthesize Ethyl 2,6-dihydroxypyrimidine-4-carboxylate from the condensation of Diethyl Oxaloacetate and Urea.

-

Step 2: Chlorination: Convert the dihydroxy intermediate to the final dichlorinated product using a potent chlorinating agent like phosphorus oxychloride.

Primary Synthetic Pathway: From Dicarbonyls to Dichloropyrimidines

This section details the most practical and widely applicable route for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

The formation of the pyrimidine ring is achieved through a base-catalyzed condensation reaction. The selection of starting materials is critical for achieving the desired substitution pattern.

Starting Materials:

-

Diethyl Oxaloacetate: This β-keto ester provides the C4-C5-C6 backbone of the pyrimidine ring. Crucially, it contains the required ethyl ester functionality at what will become the C4 position.

-

Urea: This serves as the N-C-N building block, providing N1, C2, and N3 of the heterocyclic ring.[2]

Principle and Rationale: The reaction is typically performed in the presence of a strong base, most commonly sodium ethoxide (NaOEt), often prepared in situ from sodium metal and absolute ethanol.[2] The base serves two primary functions:

-

Deprotonation of Urea: The ethoxide ion deprotonates a nitrogen atom on urea, significantly enhancing its nucleophilicity.[2]

-

Catalysis of Condensation: The reaction proceeds via a twofold nucleophilic acyl substitution. The highly nucleophilic urea anion attacks one of the electrophilic ester carbonyls of diethyl oxaloacetate. An intramolecular cyclization follows, where the second nitrogen atom of the urea moiety attacks the remaining ester carbonyl, leading to ring closure and the formation of the stable pyrimidine heterocycle.[2]

Caption: Workflow for the synthesis of the dihydroxy intermediate.

Experimental Protocol: Synthesis of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a drying tube. All glassware must be thoroughly dried to prevent quenching of the sodium ethoxide.

-

Sodium Ethoxide Preparation: In the flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare the sodium ethoxide solution.

-

Addition of Reagents: Once the sodium has completely dissolved, cool the solution. Add diethyl oxaloacetate (1.0 eq) to the sodium ethoxide solution, followed by the addition of urea (1.0 eq).

-

Reaction: Heat the resulting mixture to reflux for several hours (typically 6-8 hours). The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum to yield Ethyl 2,6-dihydroxypyrimidine-4-carboxylate.

Step 2: Chlorination of Ethyl 2,6-Dihydroxypyrimidine-4-carboxylate

The conversion of the dihydroxy intermediate to the target dichloro compound is a critical step that replaces the hydroxyl groups (or their keto tautomers) with chlorine atoms.

Reagents:

-

Phosphorus Oxychloride (POCl₃): This is the most effective and commonly used reagent for this type of transformation. It acts as both the chlorinating agent and a dehydrating agent.[3]

-

Catalyst (Optional but Recommended): A tertiary amine, such as N,N-diethylaniline or N,N-dimethylformamide (DMF), is often added to accelerate the reaction.[1][4]

Principle and Rationale: The dihydroxypyrimidine intermediate exists predominantly in its more stable 2,6-dioxo tautomeric form. The chlorination mechanism is not a simple substitution of a hydroxyl group.

-

Formation of Vilsmeier Reagent: When a catalyst like DMF is used, it first reacts with POCl₃ to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6]

-

Activation of Carbonyls: This reagent activates the amide carbonyl oxygens of the pyrimidine ring, converting them into better leaving groups.

-

Nucleophilic Attack: Chloride ions (abundant from POCl₃) then act as nucleophiles, attacking the activated carbonyl carbons and displacing the oxygen-containing leaving group.

-

Aromatization: The process occurs twice (at C2 and C6), and subsequent elimination and rearomatization of the ring yield the final stable 2,6-dichloropyrimidine structure.

Experimental Protocol: Synthesis of this compound

-

Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: To a flask containing the dried Ethyl 2,6-dihydroxypyrimidine-4-carboxylate (1.0 eq), add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq).

-

Catalyst Addition: Slowly add a catalytic amount of N,N-diethylaniline (e.g., 0.1-0.3 eq).[4]

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Extraction: Once the excess POCl₃ has been quenched, neutralize the aqueous solution with a base (e.g., NaHCO₃ or Na₂CO₃) to a neutral or slightly basic pH. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Summary of Reagents and Conditions

The following table provides a comparative overview of the key parameters for the primary synthetic pathway.

| Step | Starting Materials | Key Reagents & Solvents | Temperature | Typical Yield |

| 1 | Diethyl Oxaloacetate, Urea | Sodium Metal, Absolute Ethanol, HCl (aq) | Reflux (~78°C) | 60-75% |

| 2 | Ethyl 2,6-dihydroxypyrimidine-4-carboxylate | POCl₃, N,N-Diethylaniline | Reflux (~110°C) | 80-90%[7][8] |

Purification and Spectroscopic Characterization

Purification: The final product, this compound, is typically a solid at room temperature. Recrystallization is often sufficient for purification. A common solvent system is ethanol-water, where the compound is dissolved in hot ethanol and water is added until turbidity is observed, followed by slow cooling to induce crystallization.

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet) and a singlet for the proton at the C5 position of the pyrimidine ring.

-

¹³C NMR: Expect signals for the ethyl ester carbons, as well as distinct signals for the chlorinated carbons (C2, C6) and the ester-bearing carbon (C4) of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₆Cl₂N₂O₂ (221.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the base-catalyzed cyclocondensation of diethyl oxaloacetate and urea, followed by chlorination with phosphorus oxychloride. This method provides a logical and scalable route to this versatile chemical intermediate. A thorough understanding of the reaction mechanisms, particularly the role of the base in the condensation and the activation pathway in the chlorination step, is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. Careful handling of hazardous reagents like sodium metal and phosphorus oxychloride is paramount for a safe and successful synthesis.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCn2RUL2vjy8kpZKQOLZCURcrlb_riTMEk-in2s-1wa7Swf2VohnXIkwO3W3poI4RGJZQTjTng09Ci8UgO3XQsIlQsSyPwm56ODX2tkx29iaL2WGUTcMpgwZsVepQMP6lOSWXrXybz1TK16Q6473i0vUSRdpVVSXIFr4vOCIMAIUVyflLurusjiy_d_JjTBr7ETdwpKqxlKaGZgKDdtEnrQiRbGnF7PRGml-i620SmPc3V]

- Bayer Aktiengesellschaft. Process for the preparation of 2,4,6-trichloropyrimidine. US Patent 5,898,073A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHEtyy987j5NmcqGyIZn66bNfAolhW1hq4uTf4xlyoip-sJmd5TZ0JUcfieCB8--sRXInPD55mCCPgloMbTXPke9cv2Q_UHYJIwMASYPEVO8yW8AeFa1fSs7uYF2z4jJno_yq-iIdNA8o=]

- ChemicalBook. 2,4,6-Trichloropyrimidine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRyXM8ZC9NPaFpQqcuHta6xARt-mcP3Avhj7qNW4CIfuQGOMwQ78Dab5DmnlMZWoYcU6Xcq_hu6OLgt2HhoFVt4HT9-aKDzUPLXH3O7OnOMz2TegWZnVIvt-Wt91bXMN5MNUAlj0l91M2ve6NxOd_UGW4p3sdaj8zde0I74NI=]

- Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine. CN Patent 101550108A. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-w5uumVXb1Uc3syCaYipVRyoBs4JKt8_z1Grzkkp9KXQSOxTdsfu9VkGXFDvsnFnjAJ4kIdxwBlv9e7Ry-AZchVGry-I0RzTAVJvFNzcIN1CJEb0S2sQ_MRchG3VVGDRp9xmD_T2p7Vq9cA==]

- Process for the preparation of 2,4,6-trichloropyrimidine. EP Patent 0747364A2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8QVqoV1yjox6_thEDNTtQo7vYvLRz9t3OvVWxWUgXTlHjwKlWuYwqIVduIy-sisl68DulGJ-sM4U3g3EtyWFsS-ty8yIeGmeEiuOJ1QsC1FOkNDMlD435M_OayR13v5h7v-YnZtm-4BI7]

- Filo. Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgxtEO5WKSiOFgYn3C6ryTJbTedjs-zbsloPXX3W4ryCze6ebdvRrYhJ1C9Wg3OfdTHPFqRX6zux7B7rmoyGl8CuJGUBVKSTehWyGgH4qWut7yECl3DAJqBmSgHvHhkeOpZPzIkrJ5XyTMsEmXpAKsJRtj-cLr6BXgA4j-yxaszfEBLRhKwmh7K9RR9yul05sKP_ForGVILmr3lPUENtx1QFB6ewA7mao9kMQVKTk8nEQRKKFTys3eg-jkgUB4rPvxBg==]

- Zhang, R., et al. Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. J. Org. Chem. 2011, 76, 2880-2883. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhmlX3bsIuEi5VnBMki6h9esAVOhtblSBSYhlhx2j-tKEoC1TD3afzaAXnH_7JeY-wYeQYJ7nTc0pCRCisQW6uFw93jl0KKrMT-H33aGlf2QYP4MVTzlUknxe4zJ5pwZyPSXsy17q-NiiJrMlNzDs5IBP0FqEDLXlMBpvT7Ol9TvZbTBxjo7r7oQ==]

- BenchChem. Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives from Diethyl 2-(2-oxopropyl)malonate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6ALtASfsf9gT9o9nXsWAoJVuHCRfIFMuWYaBSIIfj47YMyYxwygg_VOVh-wGJ7M3I7UW5UUGyCGmXz2BESKLdiEdzGuQk_uYZKZcEZ3_uIHbjLg73SeIV346VjcHGKXy2YE5pY0JYTrqaaYCggTabCHsVny_wfhNrpPOUgWnfDC7KKaHMMvf5U7Hw3sAmhxVEKXXVaN_FWVnuYN3H2_et5plAM6Ba9RckQk1O06xtC3dc8etK7QphyW997CyPN_ttVwWf-TLZ4jM0LE=]

- BenchChem. Synthesis of barbituric acid from urea and malonic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE20MiHf10jUG6wDpr-UMKilOOJXHwdRiDUHDFb1WszshwuWdv7R8xfsbCiqDHYGVlIhmivl5tyu2ZYUjCX9RE_3qqrhhWXNNt15v-74FV9UHejOcEI-BI81LcxfjdHjv7NBlKBMwWapnAveEkSDfYBnFYI94Iugxseqa8OJZyAx64xjB9gF7zkimSakOxhQI-LkLE=]

- Sujayev, A., et al. Synthesis and Investigation of New Different Pyrimidine-Thiones. Der Pharma Chemica, 2017, 9(6):93-96. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNlhaBoqsBRcHcjx30J6_5X4Q2lzQYcQgamUFZa0be5tYy5VmcvhWEmOCChUPquokpIoDSZ2NIMlkAE_HHD-3CVTWQEgfTUNPC1SZ2-U2GwDwJ7jQ7OD_NBQRhPryJ25pvmdADa8ZwKt8bvmDfv94Sn0rGq3EQz4ahL_SjNoA_w-3XwYggKouL7wXAeF7EVdTYlSZrbNxFgP6eEwgIWfExynlTMxQr8Et7bqEtQymWt3lxBJ_Cyhk=]

- Glukhareva, T.V., et al. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chem. Proc. 2022, 10, 4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxYKrk_FP_W6RVyOvG59PPYu5qAD5LZq1yU1yfO6j9r25te0X0wFKkJCHHfP04CFUR4Ygdrgx_IAGp1bmg8vGsjMKQ2XFJqHPEfGAzBle2w7i97WeaLSN68Yby2xZLtIRE]

- ChemicalBook. Diethyl 1,3-acetonedicarboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPLC-RBNo1j86TL3GpUH6uOXPRZp5qd9zDH5p2aR5-YOmTKVu9aMiVNbtDrJqx8WuqlqV3nnW4woVI1W0X-deb8hcFnHIaQenGhigloJRtaaiLLBBB808EdydWQoXTGnVcjhTdNkKlBJ_bRjdsJLDnScUV8fhc5xzsnF5EW_Ub]

- Mahmood, S. K., & Rasheed, M. K. Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation their Biological Activity. Diyala Journal for Pure Science, 2019, 15(2), 131-142. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn4eWuX_X0UjGYTmVXCTysKP_LZF7BIr7Z_BLirZwRufrBkSSDAeM8DkId-fiBVDeopKCZhxoaf3Cc1AB5JPt7xMLsbr7yV82kiBf5jro6IgsvVZLlMKyfRcnViAcvu1WpjeKScawOgPixSXSbGR-aNkqj4dOF1naRg8o94ZdWF8qtX8Jf0XoJvbHPPK35aHhcEMzzT9UMO4m6ZGcubIgQn_frlPxSYlte9Cxzf9b3HrwuLo5sAWWQ1OO_ozlksyyre5mszPva6sN0R1JRgHn72Lb4UtS8SODk7YUyhDCs9qITmKokdYKEhBgVwT4W]

- Wikipedia. Vilsmeier–Haack reaction. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]

- Chemistry Steps. Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-reaction.shtm]

- NRO CREATIONS. Vilsmeier-Haack Reaction. YouTube. [URL: https://www.youtube.

- G. Bratulescu. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Central European Journal of Chemistry, 2011, 9(2), 231-235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3859002/]

- Organic Syntheses. 2,4-diamino-6-hydroxypyrimidine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0247]

- Dow Agrosciences LLC. Synthesis of chlorinated pyrimidines. WO Patent 2002000628A2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5HedYZmQBWyX5lOdLOvsoox8uwSsh8LaAK4xAwurwgja_TQPmHcm1SH72knmxpiWqvQk6aF66DDOpx5rfAypQkwZI3ZMN48HG8zB5h4wydZyqc_WL0ZbLKLezlPe5Xenk--AeClMI4L2mrt82]

- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003 (xv) 22-28. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzPfh7EOtHBqhhFW1dPG0kD2FV_OhBczRvDAVtppiewr744vQG1TOB3o-8XxM1vsUVpM-LH_mcU_hT9t1CjH_6iALFIDvHVo2FI434O3_tzN5EouhkqT_JA_CAQTBNrtSlB8EfP0yzlHiJGc3ir7G76jCCW7pdmtiEuUbj65xr4brBDIJVMRduJZOree13qDrq9iroDDrbOzPe1-rlWkCY8djqDJERCfuhwPU0ANROI0GiZkbCVHRCH6iF7A==]

- Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 2008, 64(19), 4364-4372. [URL: https://www.researchgate.net/publication/231307680_Synthesis_of_ethyl_pyrimidine-4-carboxylates_from_unsymmetrical_enamino_diketones_and_their_application_in_the_first_synthesis_of_pyrimido45-dpyridazin-87H-ones]

- CN Patent 101003511B. Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrtGCpzSqA9XyA_jBSqkfQdTd58PgRhxMwzSO8KYDCW7Cnl812f97UQS5CQ3ByyzGTm2sdqkLxX1dL3JWH0lVTKWKknU2C_RpeBaLbqov3c0-idnxT_IjqHR79gpw_w-Q7Wo6lGohToqrNSA==]

- CN Patent 102936224A. Preparation method of 4, 6-dichloropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLCU30qxwl7-XWeXGVg-N5sVxQM-DVLcJlAEZho4UMSVrdVPj9T7rgVw8zODu7uuPcQcpSQIQAplin_kRlGn3o_vtVTptMWulZA9J4l_7pwksFjgALJKvtVzcl2ln6NNxs_gbiVN8Isv5QsQ==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reactivity Profile of the Pyrimidine Ring in Ethyl 2,6-dichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2,6-dichloropyrimidine-4-carboxylate is a pivotal scaffold in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, further activated by two chlorine atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the reactivity at each position of the pyrimidine ring, with a focus on regioselectivity and the factors that govern it. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present quantitative data to offer a predictive framework for synthetic transformations.

The Electronic Landscape of the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic is significantly amplified in this compound by the inductive effect of the two chlorine substituents and the electron-withdrawing nature of the ethyl carboxylate group at the C4 position. This electronic arrangement renders the C2, C4, and C6 positions highly electrophilic and prone to attack by nucleophiles.

The general order of reactivity for nucleophilic substitution on dichloropyrimidines is C4(6) > C2 >> C5.[1][2] This preference is primarily attributed to the superior ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate when the nucleophilic attack occurs at the C4 or C6 positions, which are para and ortho to the ring nitrogens, respectively.[3][4]

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

SNAr reactions are the cornerstone of functionalizing the this compound core.[5] A diverse array of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chlorine atoms, allowing for the introduction of a wide range of functional groups.

Regioselectivity: The C4/C6 vs. C2 Conundrum

In the context of this compound, the C2 and C6 positions are the primary sites for nucleophilic attack. The presence of the ethyl carboxylate group at C4 sterically hinders attack at this position and further activates the C2 and C6 positions.

Generally, nucleophilic attack is favored at the C6 position over the C2 position. This can be explained by the stability of the resulting Meisenheimer intermediate. Attack at C6 allows for delocalization of the negative charge onto both nitrogen atoms, whereas attack at C2 results in a less stable intermediate where the charge is primarily localized on one nitrogen.

However, this regioselectivity is not absolute and can be influenced by several factors:

-

Nature of the Nucleophile: Sterically bulky nucleophiles may show a preference for the less hindered C2 position.

-

Reaction Conditions: Solvent, temperature, and the presence of a base can significantly impact the C6/C2 selectivity.[6]

-

Substituent Effects: The electronic properties of the nucleophile and any existing substituents on the pyrimidine ring can alter the relative reactivity of the C2 and C6 positions.[7][8]

Key SNAr Transformations

The introduction of amino groups is a critical transformation in drug discovery. Both primary and secondary amines readily react with this compound.

Table 1: Regioselectivity in Amination Reactions

| Nucleophile | Conditions | C6:C2 Ratio | Reference |

| Secondary Aliphatic Amines | LiHMDS, Pd catalyst | Highly favors C4 (in 6-aryl-2,4-dichloropyrimidines) | [1][2] |

| Aromatic Amines | No catalyst | High C4 selectivity (in 6-aryl-2,4-dichloropyrimidines) | [1][2] |

| Adamantane-containing Amines | K₂CO₃, DMF, 140 °C | Mono-amination at C4 or C6 | [9] |

Experimental Protocol: Monoamination with Adamantane-Containing Amines [9]

-

To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired adamantane-containing amine (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).

-

Heat the reaction mixture to 140 °C and stir until the starting material is consumed (monitor by TLC).

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

start [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="Adamantane-containing Amine\nK₂CO₃, DMF, 140°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Mono-aminated Product", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup &\nPurification", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> amine [label="1. Reagents"]; amine -> product [label="2. Reaction"]; product -> workup [label="3. Isolation"]; }

Workflow for the monoamination of this compound.

The introduction of sulfur-containing moieties can be achieved through reaction with thiols. These reactions typically proceed with high regioselectivity, favoring the C6 position.

Experimental Protocol: Decarboxylative Thiolation (Conceptual Adaptation) [10]

While a direct protocol for this compound is not provided in the search results, a general procedure for decarboxylative thiolation can be adapted. This would first involve the hydrolysis of the ester to the corresponding carboxylic acid.

-

Hydrolysis: Hydrolyze this compound to 2,6-dichloropyrimidine-4-carboxylic acid using standard conditions, such as LiOH in a THF/water mixture.[11]

-

Redox-Active Ester Formation: Convert the resulting carboxylic acid to a redox-active ester (e.g., an NHPI ester).

-

Thiolation: To a solution of the redox-active ester (1.0 equiv.), add a sulfur donor like 4-methoxythiobenzamide (2.0 equiv.) and a photoredox catalyst (e.g., Eosin Y-Na₂).

-

Irradiate the reaction mixture with visible light in the presence of a base (e.g., DIPEA) in an appropriate solvent (e.g., CH₃CN).

-

The resulting free thiol can be isolated or trapped in situ with an electrophile.

start [label="Ethyl 2,6-dichloropyrimidine-\n4-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(e.g., LiOH, THF/H₂O)", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="2,6-dichloropyrimidine-\n4-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rae [label="Redox-Active Ester\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; ester [label="NHPI Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thiolation [label="Decarboxylative Thiolation\n(Visible light, Sulfur donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; thiol [label="Free Thiol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; trapping [label="In situ Trapping\n(Electrophile)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sulfide [label="Sulfide Derivative", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> hydrolysis; hydrolysis -> acid; acid -> rae; rae -> ester; ester -> thiolation; thiolation -> thiol; thiol -> trapping; trapping -> sulfide; }

Conceptual pathway for the synthesis of thiol derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[12] Even pyrimidine chlorides are highly reactive substrates in these transformations.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl and heteroaryl-aryl compounds.[13][14] For dichloropyrimidines, the reaction generally shows a strong preference for the C4(6) position.[1][15]

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloropyrimidines

| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55-60 | [12] |